rac Deprenyl-d3
CAS No.: 1189731-50-7
Cat. No.: VC0196505
Molecular Formula: C13H14D3N
Molecular Weight: 190.28
Purity: 99% HPLC
* For research use only. Not for human or veterinary use.

CAS No. | 1189731-50-7 |
---|---|
Molecular Formula | C13H14D3N |
Molecular Weight | 190.28 |
IUPAC Name | 1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine |
Standard InChI | InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3 |
SMILES | CC(CC1=CC=CC=C1)N(C)CC#C |
Chemical Structure and Properties
Rac Deprenyl-d3, also known as 1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine, features a distinctive molecular structure with deuterium incorporation at specific positions. This compound is characterized by a molecular formula of C13H14D3N and a molecular weight of 190.30 g/mol . The "rac" designation indicates its racemic nature, containing equal amounts of both enantiomers of the compound.
Structural Characteristics
The fundamental structure of rac Deprenyl-d3 consists of a phenyl group attached to a propan-2-amine backbone, with N-substitution by both a prop-2-ynyl group and a trideuteriomethyl group . The three deuterium atoms replace hydrogen in the methyl group attached to the nitrogen atom, a modification that provides enhanced stability and traceability in research applications. The precise arrangement of these functional groups contributes to its ability to interact with monoamine oxidase enzymes.
Identification and Nomenclature
Rac Deprenyl-d3 is identified by various systematic names and identifiers that reflect its structural characteristics:
Identifier Type | Value |
---|---|
PubChem CID | 45038846 |
CAS Number | 1189731-50-7 |
Synonyms | rac Deprenyl-d3, (+/-)-Deprenyl-d3, Selegiline D5 |
IUPAC Name | 1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine |
Molecular Formula | C13H14D3N |
Molecular Weight | 190.30 g/mol |
This compound is cataloged in chemical databases with creation date of March 29, 2010, and recent modifications as of April 5, 2025 , indicating ongoing research interest and database curation.
Relationship to Deprenyl and Deuterated Derivatives
Rac Deprenyl-d3 belongs to a family of compounds derived from Deprenyl (Selegiline), which is recognized for its inhibitory effects on monoamine oxidase B (MAO-B). The parent compound, Deprenyl, is a selective and irreversible inhibitor of B-type monoamine oxidase, predominantly found in glial cells in the brain .
Related Deuterated Compounds
Several related deuterated derivatives have been synthesized for specialized research applications:
-
Rac 4-Amino Deprenyl-d3 (CAS: 1246819-48-6) - Features an amino group at the para position of the phenyl ring, providing additional functional capabilities for research applications.
-
Rac 4-Nitro Deprenyl-d3 Hydrochloride - Contains a nitro group at the para position of the phenyl ring, with applications in research related to neurodegenerative diseases and enzyme kinetics.
These structural variations maintain the core deuterium labeling while introducing additional functional groups that expand their utility in various research contexts.
Pharmacological Properties and Mechanism of Action
The pharmacological profile of rac Deprenyl-d3 is closely related to that of Deprenyl, with the deuterium labeling primarily serving analytical purposes rather than fundamentally altering its biological activity.
Mechanism of Action
Like its parent compound, rac Deprenyl-d3 functions primarily through irreversible inhibition of monoamine oxidase B (MAO-B). This inhibition leads to increased levels of dopamine in the brain, which is particularly relevant for research related to Parkinson's disease and other neurological conditions . The selective nature of this inhibition is a key characteristic, distinguishing it from non-selective MAO inhibitors.
Pharmacokinetic Considerations
The deuterium labeling in rac Deprenyl-d3 potentially influences its pharmacokinetic properties, particularly its metabolic stability. Deuterium substitution can strengthen carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially leading to:
-
Slower metabolic degradation
-
Altered metabolic pathways
-
Increased half-life in biological systems
These modifications make rac Deprenyl-d3 particularly valuable for metabolic tracking studies and investigations of drug disposition.
Research Applications and Significance
Rac Deprenyl-d3 serves important functions in neuropharmacological research, offering advantages for analytical procedures and fundamental investigations of neurological processes.
Analytical Applications
The deuterium labeling of rac Deprenyl-d3 makes it particularly valuable for:
-
Mass spectrometry studies - The distinctive mass signature allows for precise tracking in complex biological matrices
-
Metabolic pathway investigations - Facilitates identification and quantification of metabolites
-
Pharmacokinetic studies - Enables differentiation between administered compound and endogenous molecules
Neurodegenerative Disease Research
Given the established role of Deprenyl in treating Parkinson's disease, rac Deprenyl-d3 provides a valuable tool for investigating:
-
Mechanisms of dopaminergic neuron degeneration
-
Neuroprotective pathways and interventions
-
Long-term effects of MAO-B inhibition
These applications leverage the compound's ability to inhibit MAO-B while providing enhanced analytical capabilities through deuterium labeling.
Comparative Analysis with Other MAO Inhibitors
Understanding rac Deprenyl-d3 requires consideration of its position within the broader landscape of MAO inhibitors and their applications.
Advantages Over Non-Deuterated Variants
The deuterium labeling in rac Deprenyl-d3 confers several research advantages:
-
Enhanced metabolic stability
-
Improved analytical detectability
-
Potential for reduced dosing frequency in experimental models
-
Precise tracking in metabolic studies
Research Context and Applications
The standard non-deuterated Deprenyl has been extensively studied in clinical trials for Parkinson's disease, showing the ability to delay the onset of disability in early stages of the condition . The deuterated variant builds upon this foundation, providing additional research capabilities while maintaining the core pharmacological properties.
Future Research Directions
The development and application of rac Deprenyl-d3 suggest several promising avenues for future investigation.
Integration with Advanced Research Technologies
The utility of rac Deprenyl-d3 is likely to expand with integration into:
-
Advanced imaging techniques
-
High-throughput screening approaches
-
Combination therapies for neurodegenerative disorders
-
Personalized medicine approaches for neurological conditions
These directions will potentially enhance understanding of both the compound itself and the broader mechanisms of neurodegeneration and neuroprotection.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume